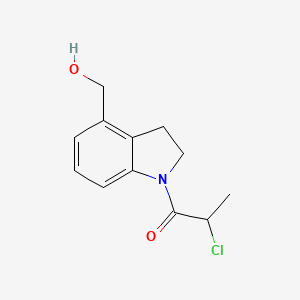
1-(4-(Hydroxymethyl)indolin-1-yl)-2-chlorpropan-1-on
Übersicht
Beschreibung
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, wie 1-(4-(Hydroxymethyl)indolin-1-yl)-2-chlorpropan-1-on, wurden auf ihre potenziellen antiviralen Eigenschaften untersucht. Verbindungen mit einem Indolkern haben eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Die Struktur ermöglicht eine hoch affine Bindung an mehrere Rezeptoren, was für die Entwicklung neuer Therapeutika entscheidend ist.
Anti-inflammatorische Eigenschaften
Das Indolgerüst ist in vielen synthetischen Arzneistoffmolekülen vorhanden, von denen festgestellt wurde, dass sie signifikante entzündungshemmende Aktivitäten aufweisen. Dies macht Indolderivate wertvoll für die Behandlung von entzündlichen Erkrankungen .
Antikrebsanwendungen
Indolderivate werden auf ihre Antikrebs Eigenschaften untersucht. Es wurde festgestellt, dass sie zytotoxische Wirkungen gegen verschiedene menschliche Krebszelllinien besitzen, was ihr Potenzial als Chemotherapeutika aufzeigt . Die Fähigkeit, Apoptose in Krebszellen zu induzieren, ist besonders bemerkenswert.
Anti-HIV-Effekte
Einige Indolderivate wurden synthetisiert und auf ihre Aktivität gegen HIV-1- und HIV-2-Stämme untersucht. Diese Verbindungen haben sich als vielversprechend erwiesen, um die Replikation des Virus in akut infizierten Zellen zu hemmen .
Antioxidative Eigenschaften
Der Indolkern ist auch mit antioxidativen Eigenschaften verbunden. Diese Verbindungen können freie Radikale abfangen, was zur Vorbeugung von oxidationsbedingten Krankheiten hilfreich ist .
Antimikrobielle Aktivität
Forschungen haben gezeigt, dass Indolderivate als potente antimikrobielle Wirkstoffe wirken können. Ihre Anwendung zur Bekämpfung eines breiten Spektrums mikrobieller Infektionen ist ein bedeutender Forschungsbereich .
Antituberkulose-Potenzial
Der Kampf gegen Tuberkulose hat zur Erforschung von Indolderivaten als Antituberkulosemittel geführt. Ihre Fähigkeit, das Wachstum von Mycobacterium tuberculosis zu hemmen, macht sie zu Kandidaten für die Entwicklung neuer Medikamente .
Antidiabetische und Antimalaria-Aktivitäten
Indolderivate wurden auf ihre Verwendung bei der Behandlung von Diabetes und Malaria untersucht. Ihre Rolle bei der Modulation von biologischen Signalwegen im Zusammenhang mit diesen Krankheiten zeigt die Vielseitigkeit von Indol-basierten Verbindungen .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction of these compounds with their targets often results in changes that contribute to their biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways contribute to the diverse biological activities of these compounds .
Result of Action
The diverse biological activities of indole derivatives suggest that they may have a variety of molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit acetylcholine esterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one has been found to interact with various receptors, including serotonin and dopamine receptors, modulating their activity and contributing to its potential therapeutic effects .
Cellular Effects
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERKs) and subsequent changes in gene expression . This activation can result in altered cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one has been shown to modulate the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one involves several key interactions at the molecular level. The compound binds to the active site of acetylcholine esterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can interact with serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter signaling . These interactions contribute to the compound’s potential therapeutic effects in neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary over time, with prolonged exposure leading to changes in cell viability, proliferation, and apoptosis . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one have been investigated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent increase in acetylcholine levels in the brain, with higher doses leading to more pronounced effects . At high doses, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can also induce toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are primarily mediated by cytochrome P450 enzymes, which facilitate the conversion of the compound into more water-soluble metabolites for excretion . Additionally, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can influence metabolic flux and alter the levels of key metabolites involved in energy production and cellular homeostasis .
Transport and Distribution
The transport and distribution of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into target cells . Once inside the cells, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is critical for its activity and function. The compound has been found to localize to specific cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can influence its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(13)12(16)14-6-5-10-9(7-15)3-2-4-11(10)14/h2-4,8,15H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWFXGODNOAGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C=CC=C21)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


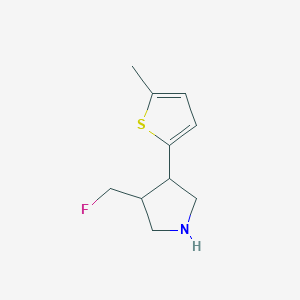
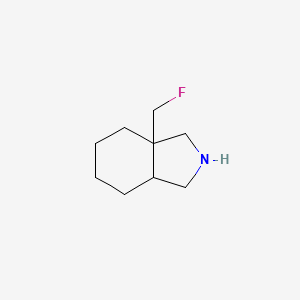
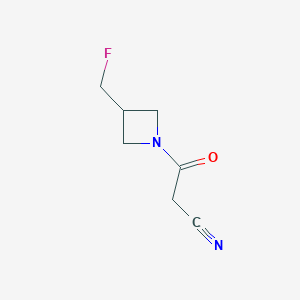
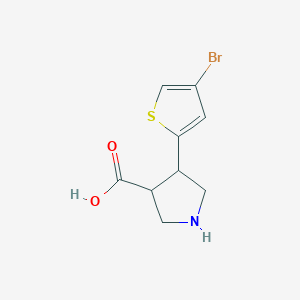


![4-(Fluoromethyl)-2-azaspiro[4.4]nonane](/img/structure/B1478346.png)
![4-(Fluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B1478347.png)
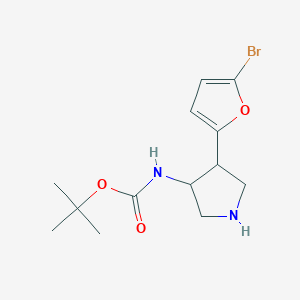
![2-(Hydroxymethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478351.png)
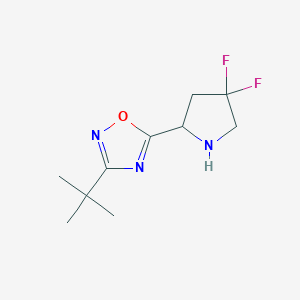
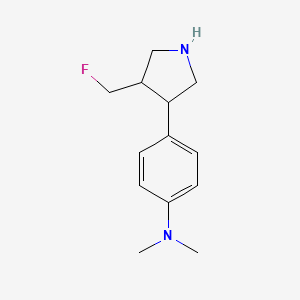

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)
